4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Description
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol (CAS: 129414-88-6), also known as KRIBB3, is a heterocyclic compound featuring a phenol core substituted with an ethyl group, a methoxy group, and a 3-methyl-4-phenyl-1,2-oxazole moiety . Its molecular formula is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol. The compound is characterized by moderate lipophilicity (LogP: 4.5) and hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 hydrogen bond donor) .
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-13-10-15(16(21)11-17(13)22-3)19-18(12(2)20-23-19)14-8-6-5-7-9-14/h5-11,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDMJSLHWEEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C(=NO2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the oxazole ring . The phenol group is then introduced through electrophilic aromatic substitution, using reagents such as bromine or chlorine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:
Reduction: The oxazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids, potentially inhibiting their replication . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework and Substituents
KRIBB3 contains a fully aromatic 1,2-oxazole ring substituted with methyl and phenyl groups. This contrasts with:
- HOGYAE (1,5-dimethyl-4-phenyl-3-(3-phenyl-1,2-oxazol-5-yl)imidazolidin-2-one): Combines an oxazole with an imidazolidinone core, introducing additional hydrogen-bonding sites .
- XOSHUL (N-4-dimethyl-N-[3-{4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzene-1-sulfonamide): Features a sulfonamide group and a trifluoromethylphenyl substituent, enhancing polarity and metabolic stability .
Key Difference: KRIBB3’s phenol-oxazole architecture provides a unique balance of hydrophobicity (ethyl, phenyl) and polarity (methoxy, hydroxyl), distinguishing it from analogs with fused rings (e.g., pyrano[2,3-c]pyrazoles in ) or saturated heterocycles (e.g., 4,5-dihydro-1,2-oxazoles in ).
Physicochemical Properties
KRIBB3’s higher LogP compared to sulfonamide-containing derivatives (e.g., azetidinones ) suggests greater membrane permeability but lower aqueous solubility. Pyrano[2,3-c]pyrazoles exhibit higher melting points due to crystalline packing facilitated by cyano and sulfonamide groups.
Pharmacological Activity
- KRIBB3 : Acts as a microtubule inhibitor, disrupting cellular division .
- 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazoles (e.g., 2e) : Exhibit MAO inhibition, contributing to antidepressant and anxiolytic effects .
- Pyrano[2,3-c]pyrazoles (e.g., 3u–3x): Primarily explored for antimicrobial activity due to sulfonamide and cyano substituents .
Mechanistic Divergence : The aromatic oxazole in KRIBB3 likely facilitates binding to tubulin, whereas dihydro-oxazoles in MAO inhibitors (e.g., 2e ) adopt conformations suitable for enzyme active-site interactions.
Crystallography and Hydrogen Bonding
- 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic Acid: Exhibits N–H···O hydrogen bonds and π-stacking, creating a 3D network .
- Sulfonamide Derivatives (e.g., 4a ) : Utilize sulfonamide S=O groups for strong hydrogen bonds, enhancing crystal stability.
Structural Implication : KRIBB3’s lack of sulfonamide or carboxylic acid groups may result in weaker intermolecular interactions compared to derivatives in .
Biological Activity
Chemical Structure and Synthesis
The chemical structure of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can be described as a phenolic compound with an ethyl and methoxy substituent, along with an oxazole moiety. The synthesis typically involves the reaction of appropriate phenolic precursors with oxazole derivatives under controlled conditions, often utilizing catalysts to enhance yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing methoxy groups have shown enhanced activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 4.69 | B. subtilis |
| Compound B | 5.64 | S. aureus |
| Compound C | 8.33 | E. coli |
These findings indicate that modifications in the structure can significantly influence the biological activity of phenolic compounds.
Anticancer Activity
The anticancer properties of similar phenolic compounds have also been documented. For example, studies have shown that introducing specific substituents can enhance antiproliferative activity against various cancer cell lines. In one study, a related compound exhibited up to four times greater potency than its unsubstituted analog when tested against human cancer cell lines.
Case Study: Antiproliferative Activity
A comparative analysis of several derivatives revealed the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 10.5 |
| Compound E | HeLa (Cervical) | 15.3 |
| Compound F | A549 (Lung) | 12.7 |
These results suggest that the presence of methoxy and ethyl groups may play a crucial role in enhancing anticancer activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The phenolic structure contributes to antioxidant properties, which may protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
